molecular formula C16H17NO3 B13866362 Benzyl (4-methoxybenzyl)carbamate

Benzyl (4-methoxybenzyl)carbamate

Cat. No.: B13866362
M. Wt: 271.31 g/mol
InChI Key: BESNMQYSMQSNTP-UHFFFAOYSA-N
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Description

Benzyl (4-methoxybenzyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group and a 4-methoxybenzyl group attached to a carbamate moiety. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (4-methoxybenzyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-methoxybenzyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl (4-methoxybenzyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (4-methoxybenzyl)carbamate primarily involves its role as a protecting group. The carbamate moiety stabilizes the amine group, preventing it from reacting with other reagents during synthesis. The benzyl and 4-methoxybenzyl groups can be selectively removed under specific conditions, allowing for the controlled release of the protected amine .

Comparison with Similar Compounds

Uniqueness: Benzyl (4-methoxybenzyl)carbamate is unique due to the presence of both benzyl and 4-methoxybenzyl groups, which provide additional stability and selective deprotection options compared to other carbamates. This makes it particularly useful in complex organic syntheses where multiple protecting groups are required .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl N-[(4-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C16H17NO3/c1-19-15-9-7-13(8-10-15)11-17-16(18)20-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

BESNMQYSMQSNTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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